

Pharmacological Profile of MT-7716 Free Base: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	MT-7716 free base	
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Abstract

MT-7716, in its free base form also identified as W-212393, is a potent and selective non-peptidergic agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor. This document provides a comprehensive overview of the pharmacological properties of MT-7716, with a focus on its mechanism of action, in vitro and in vivo effects, and its potential as a therapeutic agent, particularly in the context of alcohol use disorder. The data presented herein is primarily derived from studies conducted on the hydrochloride hydrate salt of MT-7716, as specific pharmacological data for the free base form is not extensively available in the public domain.

Introduction

The NOP receptor, a G protein-coupled receptor (GPCR), and its endogenous ligand, N/OFQ, are implicated in a wide range of physiological processes, including pain modulation, anxiety, and reward pathways. Dysregulation of the N/OFQ-NOP system has been linked to the pathophysiology of alcohol dependence. MT-7716 has emerged as a valuable pharmacological tool and a promising therapeutic candidate for studying and potentially treating alcohol abuse and relapse.[1][2]

Physicochemical Properties



While detailed physicochemical data for the free base is limited in the cited literature, it is known that the hydrochloride salt of W-21239-3 is what is referred to as MT-7716.[3] Generally, free base forms of amine-containing compounds are less water-soluble compared to their hydrochloride salts, which may have implications for formulation and bioavailability.

Pharmacodynamics: Mechanism of Action

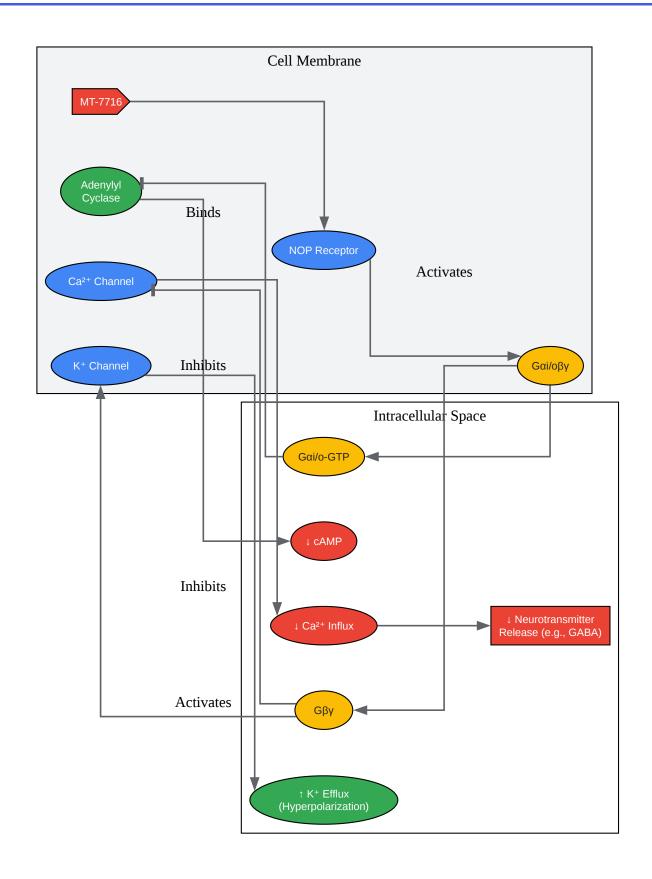
MT-7716 exerts its pharmacological effects through selective agonism at the NOP receptor. The NOP receptor is primarily coupled to inhibitory G proteins (Gai/o).

Signaling Pathway

Activation of the NOP receptor by MT-7716 initiates a cascade of intracellular signaling events:

- G Protein Activation: MT-7716 binding to the NOP receptor promotes the exchange of GDP for GTP on the α-subunit of the associated G protein.
- Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
- Modulation of Ion Channels: The dissociated Gβγ subunits can directly modulate ion channel
 activity, leading to the inhibition of voltage-gated calcium channels and the activation of G
 protein-coupled inwardly rectifying potassium (GIRK) channels. This results in neuronal
 hyperpolarization and reduced neuronal excitability.
- Presynaptic Inhibition: At the presynaptic terminal, the inhibition of calcium influx and other mechanisms lead to a decrease in the release of neurotransmitters, such as GABA.





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Caption: NOP Receptor Signaling Pathway Activated by MT-7716.



Quantitative Pharmacological Data

The following tables summarize the key quantitative data for MT-7716 (hydrochloride hydrate).

Table 1: In Vitro Binding Affinity and Functional Activity

Parameter	Value	Cell Line	Receptor	Reference
Ki	0.21 nM	HEK293	Human NOP	[4]
EC50 (GTPγS)	0.30 nM	HEK293	Human NOP	[4]

Table 2: In Vitro Electrophysiology - Effect on GABAergic Transmission in Rat Central Amygdala (CeA)

Concentration	Effect on Evoked IPSPs	Effect on Paired- Pulse Facilitation (PPF)	Reference
100 - 1000 nM	Dose-dependent decrease	Increased PPF ratio (suggesting presynaptic action)	[5]

Table 3: In Vivo Efficacy in Rat Models of Alcohol Consumption



Dose (Oral)	Animal Model	Effect	Reference
0.3, 1, and 3 mg/kg (bid)	Marchigian Sardinian rats (two-bottle choice)	Dose-dependent decrease in voluntary alcohol intake	[4]
0.3 and 1 mg/kg	Post-dependent Wistar rats (self- administration)	Reduced alcohol self- administration	[6]
0.3 and 1 mg/kg	Post-dependent Wistar rats (stress- induced reinstatement)	Reduced reinstatement of alcohol seeking	[6]

Experimental Protocols In Vitro [35]GTPyS Binding Assay

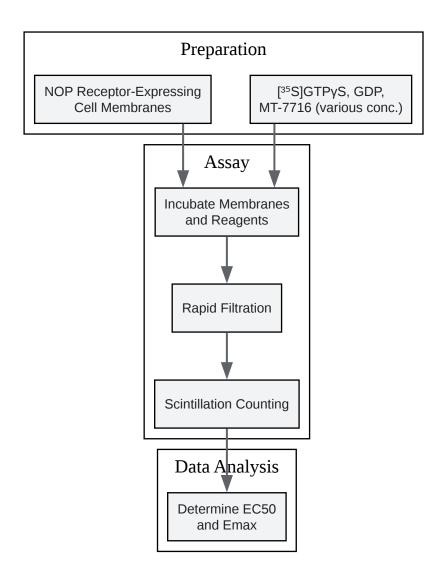
This assay measures the functional activation of NOP receptors by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPyS, to G proteins upon receptor stimulation.

Methodology:

- Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the human NOP receptor.
- Incubation: Membranes are incubated with [35S]GTPγS (e.g., 50 pM), GDP (e.g., 10 μM), and varying concentrations of MT-7716 in an assay buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 100 mM NaCl, pH 7.4).[6]
- Reaction: The incubation is carried out for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C).[6]
- Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [35S]GTPyS.
- Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.



• Data Analysis: The data is analyzed to determine the EC50 and Emax values for MT-7716.



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Caption: Experimental Workflow for the [35S]GTPyS Binding Assay.

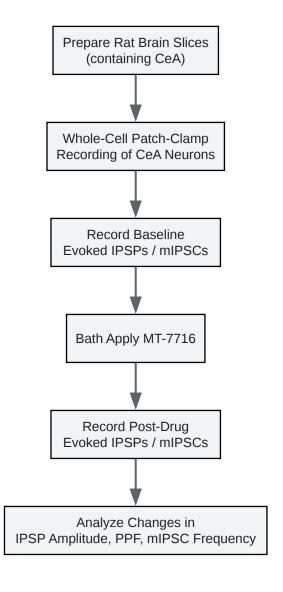
In Vitro Electrophysiology in Rat Brain Slices

This technique is used to study the effects of MT-7716 on neuronal activity and synaptic transmission in the central amygdala (CeA), a brain region critical for alcohol dependence.

Methodology:



- Slice Preparation: Coronal brain slices (e.g., 300-400 μm thick) containing the CeA are prepared from rats. Slices are maintained in artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ and 5% CO₂.[4] The aCSF composition is typically (in mM): 130 NaCl, 3.5 KCl, 1.25 NaH₂PO₄, 1.5 MgSO₄·7H₂O, 2.0 CaCl₂, 24 NaHCO₃, and 10 glucose.[4]
- Recording: Whole-cell patch-clamp recordings are performed on CeA neurons.
- Stimulation: Electrical stimulation is used to evoke inhibitory postsynaptic potentials (IPSPs). Paired-pulse stimulation is used to assess presynaptic mechanisms.
- Drug Application: MT-7716 is bath-applied at various concentrations (e.g., 100-1000 nM).[5]
- Data Acquisition and Analysis: Changes in IPSP amplitude, frequency of miniature IPSCs (mIPSCs), and the paired-pulse facilitation (PPF) ratio are measured and analyzed.





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Caption: Experimental Workflow for In Vitro Electrophysiology.

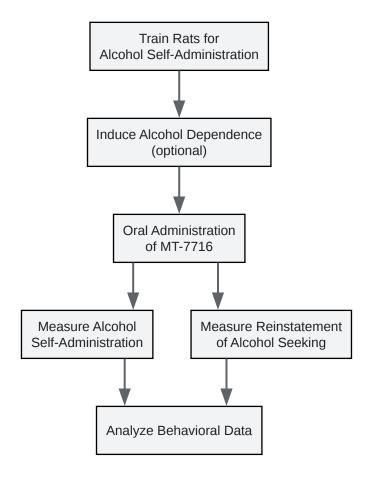
In Vivo Oral Alcohol Self-Administration in Rats

This model is used to assess the effects of MT-7716 on voluntary alcohol consumption and seeking behavior.

Methodology:

- Animal Model: Rats (e.g., Wistar or Marchigian Sardinian) are trained to self-administer an alcohol solution. Alcohol dependence can be induced through various methods, such as repeated intragastric ethanol intubation.[6]
- Drug Administration: MT-7716 is administered orally (p.o.) via gavage at various doses (e.g., 0.3-3 mg/kg).[4][6]
- Behavioral Testing: Following drug administration, rats are placed in operant chambers where they can work (e.g., press a lever) to receive access to the alcohol solution.
- Reinstatement Testing: To model relapse, after a period of abstinence, seeking behavior is reinstated by presenting cues associated with alcohol or by inducing stress. The effect of MT-7716 on this reinstated seeking is measured.
- Data Collection and Analysis: The number of lever presses for alcohol and the amount of alcohol consumed are recorded and analyzed.





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Caption: Experimental Workflow for In Vivo Alcohol Self-Administration Studies.

Summary and Conclusion

MT-7716 is a potent and selective NOP receptor agonist with a clear mechanism of action involving the presynaptic inhibition of GABAergic transmission in key brain regions like the central amygdala. In vivo studies in rodent models of alcoholism have demonstrated its efficacy in reducing alcohol consumption and seeking behaviors. These findings strongly support the further investigation of MT-7716 and other NOP receptor agonists as potential therapeutics for the treatment of alcohol use disorder. Further research is warranted to fully characterize the pharmacological profile of the free base form of MT-7716 and to translate these promising preclinical findings into clinical applications.

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